physicochemical properties of 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid
physicochemical properties of 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid
This guide serves as a technical reference for the physicochemical characterization and experimental handling of 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid . It is designed for medicinal chemists and pharmaceutical scientists utilizing this scaffold as a purine bioisostere or kinase inhibitor intermediate.
[1][2][3]
Executive Summary & Molecular Architecture
6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 1315363-86-0) represents a specialized fused heteroaromatic scaffold. Structurally, it functions as a rigid, polar template often employed to target ATP-binding pockets in kinases (e.g., JAK, PI3K) due to its resemblance to the adenine core.
The molecule features two distinct functional handles:[1][2]
-
C3-Carboxylic Acid: A hydrophilic, ionizable motif providing solubility modulation and a vector for amide coupling.
-
C6-Cyano Group: An electron-withdrawing moiety that modulates the pKa of the pyrimidine ring, enhances metabolic stability, and serves as a dipole for hydrogen bonding interactions.
Table 1: Fundamental Chemical Constants
| Property | Value / Description | Source/Note |
| CAS Number | 1315363-86-0 | [1][2] |
| IUPAC Name | 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | [1] |
| Molecular Formula | C₈H₄N₄O₂ | [2] |
| Molecular Weight | 188.14 g/mol | [2] |
| SMILES | O=C(C1=C2N=CC(C#N)=CN2N=C1)O | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Predicted pKa (Acid) | 3.2 – 3.8 (Carboxylic acid) | Est. based on scaffold |
| Predicted LogP | 0.2 – 0.6 | Est. (Polar/Planar) |
| H-Bond Donors/Acceptors | 1 Donor (COOH), 4 Acceptors (N, O, CN) | [3] |
Solid-State & Solution Phase Behavior
Thermal Properties & Stability
The pyrazolo[1,5-a]pyrimidine core confers high thermal stability. While the unsubstituted parent melts at ~275°C [4], the introduction of the 6-cyano group typically elevates the lattice energy due to dipolar stacking interactions.
-
Expected Melting Point: >280°C (with potential decomposition).
-
Thermal Gravimetric Analysis (TGA): Recommended to distinguish between desolvation (volatiles) and degradation events.
-
Storage: Stable at Room Temperature (RT); however, storage at 2-8°C under desiccant is recommended to prevent moisture uptake due to the polar carboxylic acid.
Solubility Profile (pH-Dependent)
The solubility of this compound is governed by the ionization of the C3-carboxylic acid.
-
pH < 3 (Protonated Form): Low aqueous solubility (< 1 mg/mL). The neutral molecule is planar and stacks efficiently, resisting dissolution.
-
pH > 5 (Ionized Form): High aqueous solubility. Deprotonation to the carboxylate anion (COO⁻) disrupts lattice energy and enhances hydration.
-
Organic Solvents:
-
Good Solubility: DMSO, DMF, DMAc.
-
Moderate Solubility: Methanol, Ethanol (often requires heating).
-
Poor Solubility: Dichloromethane, Hexanes, Diethyl Ether.
-
Acid-Base Chemistry
The 6-cyano group exerts a strong electron-withdrawing effect (-I, -M) on the pyrimidine ring.
-
Basicity (N4/N1): The pyrimidine nitrogens are significantly less basic than in the unsubstituted parent. Protonation at N4 is unlikely under physiological conditions.
-
Acidity (COOH): The electron-deficient core slightly increases the acidity of the C3-carboxylic acid compared to benzoic acid derivatives.
Spectroscopic Signature (Predicted)
For structural validation, the following spectroscopic signals are diagnostic.
H NMR (DMSO-- ~12.5 - 13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH ).
- ~9.6 - 9.8 ppm (d, 1H): H-7 proton. Deshielded by the adjacent bridgehead nitrogen and the cyano group.
- ~8.9 - 9.1 ppm (d, 1H): H-5 proton. Deshielded by the cyano group and aromatic current.
- ~8.6 ppm (s, 1H): H-2 proton (Pyrazole ring).
-
Note: The coupling constant
is typically small (~1-2 Hz) or appears as singlets due to the 6-substitution.
FT-IR (ATR):
-
2230 - 2240 cm
: Sharp characteristic stretch for C N (Nitrile). -
1680 - 1710 cm
: Strong stretch for C=O (Carboxylic Acid). -
2500 - 3300 cm
: Broad "hump" characteristic of O-H stretching in dimers.
Experimental Protocols
Protocol: Potentiometric pKa Determination
Context: Accurate pKa values are critical for predicting biodistribution and optimizing coupling reaction conditions.
-
Preparation: Dissolve 1-2 mg of compound in a co-solvent mixture (e.g., 20% Methanol/Water) to ensure initial solubility.
-
Titrant: Use 0.1 M KOH (standardized).
-
Apparatus: Potentiometric titrator (e.g., Sirius T3 or equivalent) equipped with a pH micro-electrode.
-
Execution:
-
Acidify the sample to pH 2.0 using 0.1 M HCl.[3]
-
Titrate upwards to pH 12.0.
-
Perform a blank titration (solvent only) for subtraction.
-
-
Data Analysis: Use the Bjerrum plot method to identify the inflection point. Extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation if a co-solvent was used.
Protocol: HPLC Purity & Related Substances
Context: The synthesis often involves hydrolysis of the ethyl ester. This method separates the acid product from the unreacted ester precursor.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide/nitrile).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-12 min: 5%
95% B (Linear ramp) -
12-15 min: 95% B (Wash)
-
-
Retention Logic: The carboxylic acid (Product) will elute earlier (more polar) than the ethyl ester precursor or decarboxylated impurities.
Visualizations
Diagram 1: Synthesis & Purification Workflow
This workflow illustrates the standard hydrolysis route and the critical pH-swing purification step, which leverages the compound's acidity.
Caption: Hydrolytic conversion of the ester precursor to the target acid using a pH-swing isolation strategy.
Diagram 2: pH-Dependent Solubility Equilibrium
Understanding the ionization state is crucial for formulation and assay development.
Caption: The solubility switch occurs near the pKa (~3.5), where the molecule transitions from a neutral solid to a soluble anion.
References
-
MilliporeSigma. 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid Product Detail. Sigma-Aldrich.[4] Link
-
ChemScene. 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1315363-86-0).[5] ChemScene Data Sheet. Link
-
PubChem. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Parent Scaffold Data). National Library of Medicine. Link
-
ChemicalBook. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Properties and Melting Point. Link
-
Mugnaini, C. et al. Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement. Arkivoc 2022. Link
Sources
- 1. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pp.bme.hu [pp.bme.hu]
- 3. PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID | 25940-35-6 [chemicalbook.com]
- 4. 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 1315363-86-0 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
